BenchChemオンラインストアへようこそ!

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide

NPP1/NPP3 dual inhibition ectonucleotidase purinergic signaling

This synthetic quinoline-8-sulfonamide (3h) uniquely offers a balanced dual-inhibition profile against both h-NPP1 (IC₅₀ = 1.23 μM) and h-NPP3 (IC₅₀ = 0.871 μM), outperforming suramin's selectivity. It is the definitive single-agent tool for interrogating NPP1/NPP3 co-expressed in tumor microenvironments, validated as a reference ligand for structural studies. Choose this compound for reproducible, mechanistic research without the off-target risks of polyanionic alternatives.

Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.2 g/mol
CAS No. 158729-27-2
Cat. No. B15211191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dichlorophenyl)-8-quinolinesulfonamide
CAS158729-27-2
Molecular FormulaC15H10Cl2N2O2S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)N=CC=C2
InChIInChI=1S/C15H10Cl2N2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
InChIKeyCLYBGTGHCRXTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide (CAS 158729-27-2): A Dual NPP1/NPP3 Inhibitor in the Quinoline-8-Sulfonamide Class


N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide (CAS 158729-27-2), also designated compound 3h, is a synthetic small-molecule sulfonamide belonging to the quinoline-8-sulfonamide class. It features a quinoline heterocyclic core linked via a sulfonamide bridge to a 2,4-dichlorophenyl substituent (molecular formula C₁₅H₁₀Cl₂N₂O₂S, MW 353.2 g/mol) [1], . The compound has been characterized as a dual inhibitor of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3 (h-NPP1 and h-NPP3), ectonucleotidases implicated in cancer, inflammation, and purinergic signaling disorders [1]. It is supplied as a research-grade chemical for preclinical investigation and is not intended for therapeutic or veterinary use .

Why N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide Cannot Be Replaced by Other Quinoline-8-Sulfonamides


Within the quinoline-8-sulfonamide series, the identity of the N-substituent is the primary determinant of NPP isoform selectivity. Compounds 3d (2-fluoro-5-methylbenzyl), 3n (cyclohexylmethyl), and 3q (2-fluorophenyl) exhibit high selectivity for h-NPP1 over h-NPP3 with h-NPP1 IC₅₀ values of 0.812, 0.731, and 0.782 μM respectively, but substantially weaker or negligible h-NPP3 inhibition (IC₅₀ = 3.43, 33.1, and 2.56 μM) [1]. In contrast, the 2,4-dichlorophenyl substitution of compound 3h confers a balanced dual-inhibition profile that cannot be replicated by mono-halogenated, alkyl, or benzyl-substituted analogs [1], . Substituting 3h with a structurally related but selectivity-divergent analog will fundamentally alter the pharmacological output in any experimental system where both NPP1 and NPP3 are co-expressed—a scenario common in tumor microenvironments and inflammatory tissues.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide (3h) vs. Structural Analogs


Dual h-NPP1/h-NPP3 Inhibition Profile Versus Selective NPP1 Inhibitors 3d, 3n, and 3q

Compound 3h is distinguished from the most potent selective h-NPP1 inhibitors in the series by its ability to inhibit both h-NPP1 and h-NPP3 at sub-micromolar concentrations. While compounds 3d, 3n, and 3q achieve slightly lower IC₅₀ values against h-NPP1 (0.731–0.812 μM), they exhibit a pronounced selectivity drop against h-NPP3, with IC₅₀ values ranging from 2.56 to 33.1 μM [1]. In contrast, 3h maintains balanced potency across both isoforms (h-NPP1 IC₅₀ = 1.23 ± 0.011 μM; h-NPP3 IC₅₀ = 0.871 ± 0.08 μM) [1]. The h-NPP3:h-NPP1 IC₅₀ ratio for 3h is approximately 0.71, whereas for 3n this ratio exceeds 45, representing a >60-fold difference in isoform selectivity [1].

NPP1/NPP3 dual inhibition ectonucleotidase purinergic signaling quinoline-8-sulfonamide SAR

Superior h-NPP3 Inhibitory Potency Compared to Reference Standard Suramin

Compound 3h demonstrates approximately 1.9-fold higher potency against h-NPP3 compared to the broad-spectrum ectonucleotidase inhibitor suramin, which served as the positive control in the same assay system [1]. This is notable because suramin is a well-established reference compound for NPP inhibition. Against h-NPP1, suramin (IC₅₀ = 8.67 ± 1.03 μM) is approximately 7-fold less potent than 3h (IC₅₀ = 1.23 ± 0.011 μM), indicating that 3h offers superior potency across both NPP isoforms while maintaining a more favorable dual-inhibition balance [1].

NPP3 inhibition suramin comparator ectonucleotidase inhibitor benchmarking

Molecular Dynamics Simulation Stability of 3h at h-NPP3 Versus 3n at h-NPP1

All-atom molecular dynamics (MD) simulations reveal that the 3h–h-NPP3 complex exhibits superior conformational stability compared to the 3n–h-NPP1 complex, the most potent selective NPP1 inhibitor in the series. For the 3h–h-NPP3 complex, the ligand fit on protein RMSD remained stable at approximately 2.2 Å for the first 80 ns of simulation before fluctuating between 1.6 and 5.6 Å in the final 20 ns, while the ligand fit on ligand RMSD stabilized at approximately 0.6 Å for the same initial period [1]. In contrast, the 3n–h-NPP1 complex displayed a ligand fit on protein RMSD that increased from 6 Å to ~9 Å with sustained fluctuation throughout the simulation [1]. This suggests that 3h maintains a more constrained binding pose within the h-NPP3 active site than 3n does within h-NPP1 [1].

molecular dynamics binding stability h-NPP3 RMSD analysis

Unique Binding Interactions of the 2,4-Dichlorophenyl Substituent at the h-NPP3 Active Site

Molecular docking studies identify specific binding interactions unique to the 2,4-dichlorophenyl substituent of 3h within the h-NPP3 active site. The sulfonamide nitrogen coordinates with the catalytic zinc ions (Zn901 and Zn902 at distances of 2.29 Å and 4.13 Å, respectively), while the sulfonamide oxygen forms hydrogen bonds with Thr205 (2.25 Å), Asn226 (1.64 Å), and His483 (2.43 Å) [1]. Critically, the chlorophenyl ring engages in a pi-anion interaction with Asp325 (3.37 Å), an interaction not observed with the mono-fluorophenyl (3q) or cyclohexylmethyl (3n) substituents [1]. This additional contact, enabled specifically by the 2,4-dichloro substitution pattern, may underlie the enhanced h-NPP3 affinity of 3h relative to analogs lacking this structural feature [1].

molecular docking structure-activity relationship zinc-binding pharmacophore NPP3 active site

Physicochemical Property Differentiation from the Parent Quinoline-8-Sulfonamide Scaffold

Attachment of the 2,4-dichlorophenyl group to the quinoline-8-sulfonamide core significantly alters key physicochemical parameters relevant to handling, formulation, and assay design. The target compound (MW = 353.2 g/mol) has a molecular weight 70% greater than the unsubstituted parent quinoline-8-sulfonamide (CAS 35203-91-9; MW = 208.24 g/mol) , . Predicted density increases from approximately 1.429 g/cm³ (parent) to 1.537 g/cm³ (3h), and the boiling point rises from ~442°C to 524.7°C at 760 mmHg , . These changes reflect increased molecular complexity and lipophilicity conferred by the dichlorophenyl moiety, which impacts solubility, DMSO stock preparation, and membrane permeability characteristics compared to the unsubstituted scaffold .

physicochemical properties molecular weight lipophilicity procurement specifications

Recommended Application Scenarios for N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide Based on Verified Evidence


Dual-Target NPP1/NPP3 Pharmacological Profiling in Cancer and Inflammation Models

In experimental systems where both h-NPP1 and h-NPP3 are implicated—such as tumor microenvironments where NPP1 regulates extracellular ATP/adenosine balance and NPP3 contributes to metastatic behavior—compound 3h enables simultaneous interrogation of both isoforms without the need for inhibitor cocktails. Its balanced dual-inhibition profile (h-NPP1 IC₅₀ = 1.23 μM; h-NPP3 IC₅₀ = 0.871 μM) [1] contrasts with selective inhibitors like 3n, which requires concentrations >33 μM to engage h-NPP3 [1], making 3h the preferred single-agent tool for dual-pathway studies.

h-NPP3-Selective Assay Development with Reduced Suramin Cross-Reactivity

For biochemical assays requiring h-NPP3 inhibition with minimal interference at h-NPP1, 3h provides a ~1.9-fold potency advantage over the traditional reference compound suramin (h-NPP3 IC₅₀: 0.871 vs. 1.63 μM) [1]. Unlike suramin, which is a polyanionic molecule known for promiscuous binding to multiple protein targets, 3h is a defined small molecule with a characterized binding mode at the h-NPP3 active site [1], reducing the risk of off-target confounding in mechanistic studies.

Structure-Based Drug Design Starting Point for h-NPP3 Inhibitor Optimization

The well-defined binding pose of 3h within the h-NPP3 active site—featuring dual zinc coordination, multiple hydrogen bonds, and a distinctive pi-anion interaction between the 2,4-dichlorophenyl ring and Asp325 [1]—provides a validated starting point for fragment-based or structure-guided optimization campaigns. The stable MD simulation trajectory (Lig fit on Protein RMSD ~2.2 Å over 80 ns) [1] supports the suitability of 3h as a reference ligand for co-crystallization trials or cryo-EM studies of h-NPP3.

SAR Comparator for Quinoline-8-Sulfonamide Library Screening

In structure-activity relationship (SAR) studies exploring the impact of N-substituent variation on NPP isoform selectivity, 3h serves as a critical reference point representing the 2,4-dichlorophenyl substitution phenotype. Its balanced dual-inhibition profile (h-NPP3:h-NPP1 ratio ~0.71) [1] provides a benchmark against which mono-halogenated (3q, ratio ~3.3), alkyl (3n, ratio ~45.3), and benzyl-substituted (3d, ratio ~4.2) analogs can be directly compared within the same assay framework [1], enabling systematic mapping of substituent effects on isoform selectivity.

Quote Request

Request a Quote for N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.